4-(Trifluoroacetyl)benzaldehyde

Description

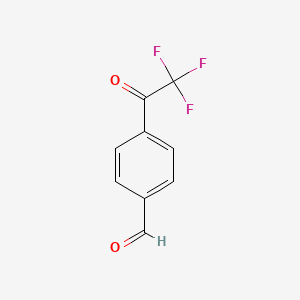

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIUSAUIKVMLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516862 | |

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86988-50-3 | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86988-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Fluorinated Aromatic Aldehydes in Organic Synthesis

Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of chemical compounds, including pharmaceuticals and polymers. acs.orgresearchgate.net The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoroacetyl group, onto the aromatic ring profoundly alters the aldehyde's chemical properties and reactivity. wikipedia.org

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing effect. In a fluorinated aromatic aldehyde, this effect significantly influences the reactivity of both the aldehyde functional group and the aromatic ring. The carbonyl carbon of the aldehyde becomes more electrophilic, or electron-deficient, which enhances its reactivity toward nucleophiles. wikipedia.org This makes fluorinated aldehydes particularly useful intermediates for forming new carbon-carbon and carbon-heteroatom bonds through reactions like aldol (B89426) condensations, Wittig reactions, and the formation of imines.

Reactivity and Mechanistic Studies of 4 Trifluoroacetyl Benzaldehyde

Carbonyl Reactivity and Nucleophilic Addition Reactions

The reactivity of the carbonyl group in 4-(Trifluoroacetyl)benzaldehyde is significantly influenced by the presence of the trifluoroacetyl group. This section explores its behavior in key nucleophilic addition reactions.

This compound readily undergoes condensation reactions with primary amines and hydrazines to form imines and hydrazones, respectively, which are classes of Schiff bases. wikipedia.orgmasterorganicchemistry.com The formation of these C=N double bonds is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.commdpi.com

The general mechanism for imine formation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the benzaldehyde (B42025). This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. libretexts.org The reaction is typically reversible and can be driven to completion by removing the water formed. masterorganicchemistry.com

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| Aldehyde/Ketone | Primary Amine | Imine | Acid catalysis often used to speed up the reaction. masterorganicchemistry.com |

| Aldehyde/Ketone | Hydrazine (B178648) | Hydrazone | Typically proceeds under similar conditions to imine formation. masterorganicchemistry.com |

| This compound | Amines/Hydrazines | Schiff Base | Readily condenses to form the corresponding imines. wikipedia.org |

This table provides a generalized overview of Schiff base formation.

Research has shown that various substituted benzaldehydes, including those with electron-withdrawing groups, can be effectively converted to Schiff bases. For instance, 4-nitrobenzaldehyde (B150856) has been used to synthesize Schiff bases with potential biological activities. ijmcmed.orgmediresonline.org The synthesis often involves refluxing the aldehyde and amine in a suitable solvent, sometimes with a catalytic amount of acid. jetir.org

This compound can participate in carbon-carbon bond-forming reactions, such as the Baylis-Hillman reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgorganic-chemistry.org

The mechanism of the Baylis-Hillman reaction begins with the addition of the amine catalyst to the activated alkene, generating a nucleophilic zwitterionic intermediate. princeton.edu This intermediate then attacks the carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst yield a highly functionalized allylic alcohol derivative. wikipedia.orgprinceton.edu

The reactivity of the aldehyde is a crucial factor in the Baylis-Hillman reaction. Aldehydes with electron-withdrawing groups, which enhance the electrophilicity of the carbonyl carbon, are generally more reactive. nih.gov This suggests that this compound would be a suitable substrate for this transformation.

Table 2: Key Features of the Baylis-Hillman Reaction

| Feature | Description |

| Reactants | Activated alkene and a carbon electrophile (e.g., aldehyde). wikipedia.org |

| Catalyst | Typically a tertiary amine (e.g., DABCO) or phosphine. wikipedia.org |

| Product | Densely functionalized molecule, often an allylic alcohol. wikipedia.org |

| Advantages | High atom economy, mild reaction conditions. wikipedia.org |

| Limitation | The reaction can be very slow. wikipedia.org |

Role of the Trifluoroacetyl Group on Aromatic Ring and Carbonyl Reactivity

The trifluoroacetyl group (CF3CO-) is a powerful modulator of electronic properties within a molecule, significantly impacting the reactivity of both the aromatic ring and the adjacent carbonyl group.

The trifluoroacetyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the benzaldehyde's carbonyl group. wikipedia.orglibretexts.org This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. libretexts.orglibretexts.org A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. libretexts.org

This enhanced electrophilicity is a general principle for carbonyl compounds; substituents that withdraw electron density increase the reactivity of the carbonyl group toward nucleophiles. libretexts.orglibretexts.org The CF3 group, in particular, is noted for its ability to increase the electrophilicity of a formyl group. wikipedia.org

The enhanced electrophilicity of the carbonyl group in this compound makes it a reactive substrate in various functional group transformations. For example, in reactions leading to the formation of α,β-unsaturated ketones, such as through aldol-type condensations, the increased reactivity of the aldehyde can facilitate the initial nucleophilic attack and subsequent dehydration steps.

While direct studies on the formation of α,β-unsaturated ketones from this compound were not found in the provided search results, the general principles of carbonyl reactivity suggest that the electron-withdrawing nature of the trifluoroacetyl group would favor such transformations.

Cycloaddition and Annulation Reactions

This compound and related trifluoromethylated compounds can participate in cycloaddition and annulation reactions, leading to the formation of various cyclic and heterocyclic structures.

For instance, trifluoromethyl-substituted building blocks are utilized in [3+2] cycloaddition reactions. One study detailed the reaction of trifluoroacetonitrile (B1584977) with diarylnitrilimines to form 5-trifluoromethyl-1,2,4-triazoles. nih.gov Although this example does not directly involve this compound, it highlights the utility of the trifluoromethyl group in cycloaddition chemistry. The electron-withdrawing nature of the CF3 group can influence the energetics and regioselectivity of these reactions. nih.gov

Furthermore, photoenol intermediates generated from substituted benzaldehydes can undergo cycloaddition reactions with dienophiles. rsc.org While this specific reaction was demonstrated with 2-methylbenzaldehyde, it illustrates a potential pathway for cycloadditions involving benzaldehyde derivatives.

The synthesis of complex heterocyclic systems can also be achieved through multi-component reactions that may involve annulation steps. For example, a three-component condensation involving 4-fluorobenzaldehyde, β-ketonitriles, and secondary cyclic amines proceeds through a Knoevenagel condensation followed by an aromatic nucleophilic substitution, which is an annulation process. mdpi.com

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile, the opposite of the electronic requirements for a standard Diels-Alder reaction. wikipedia.orgnih.gov This reaction is noted for its rapid kinetics and high selectivity, making it a valuable tool in chemical biology and materials science. frontiersin.org

While specific studies detailing the use of this compound in IEDDA reactions are not prevalent, the fundamental principles of IEDDA predict that its incorporation into a diene scaffold would significantly accelerate the reaction rate and influence the regioselectivity of the cycloaddition. nih.gov Common dienes used in these reactions are electron-deficient nitrogen-containing heterocycles, such as 1,2,4,5-tetrazines. nih.govsigmaaldrich.com

Multicomponent Condensations (e.g., for heterocycle synthesis)

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org The aldehyde functionality of this compound, activated by the para-trifluoroacetyl group, makes it an excellent electrophilic component in such reactions for the synthesis of diverse heterocyclic structures.

A prominent example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.org This reaction produces dihydropyrimidinones (DHPMs), a class of heterocycles with significant pharmacological applications. nih.gov The strong electron-withdrawing nature of the trifluoroacetyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by urea, which is often the rate-determining step, leading to higher yields and potentially milder reaction conditions. wikipedia.orgresearchgate.net

Another important MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The resulting 1,4-dihydropyridines are a well-known class of calcium channel blockers. wikipedia.org The use of this compound in this synthesis is expected to proceed efficiently, given the activated nature of the aldehyde.

The table below illustrates the expected participation of this compound in these classic multicomponent reactions.

| Reaction Name | Reactants | Typical Product Scaffold | Role of 4-(TFAB) |

| Biginelli Reaction | 4-(TFAB), Ethyl Acetoacetate, Urea | Dihydropyrimidinone | Electrophilic Aldehyde Component |

| Hantzsch Synthesis | 4-(TFAB), 2x Ethyl Acetoacetate, Ammonium Acetate | 1,4-Dihydropyridine | Electrophilic Aldehyde Component |

Transition Metal-Catalyzed Transformations

The aldehyde group in this compound can serve as a directing group in transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. This strategy provides a powerful and direct route to substituted aromatic compounds.

C-H Functionalization Strategies (e.g., ortho-fluorination, hydroxylation)

The direct functionalization of C-H bonds ortho to an aldehyde group is a significant challenge due to the aldehyde's weak coordinating ability. acs.org To overcome this, modern strategies often employ a transient directing group (TDG). nih.govprinceton.edu In this approach, an amino acid or a related molecule condenses with the benzaldehyde to form an imine in situ. This imine is a much more effective directing group, guiding the metal catalyst to the ortho C-H bond for activation.

ortho-Hydroxylation: A palladium-catalyzed method for the direct ortho-hydroxylation of benzaldehydes has been developed that is particularly effective for electron-deficient substrates like this compound. acs.org This protocol uses a palladium(II) catalyst in conjunction with an amino acid derivative, such as 4-chloroanthranilic acid, as the TDG. acs.org The reaction mechanism is believed to involve the formation of a six-membered palladacycle intermediate. acs.org Oxidation of this Pd(II) complex to a Pd(IV) species, followed by reductive elimination, furnishes the hydroxylated product.

ortho-Fluorination: Similarly, palladium-catalyzed ortho-fluorination can be achieved using a TDG strategy. nih.govprinceton.edu Orthanilic acids have been identified as effective transient directing groups for this transformation. nih.gov The process typically employs an electrophilic fluorine source, such as a 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salt. nih.govprinceton.edu The catalytic cycle involves C-H palladation at the ortho position, directed by the transient imine, followed by an oxidation/reductive elimination sequence to forge the C-F bond. princeton.edu The robust nature of this reaction allows for high functional group tolerance, making it suitable for complex molecules.

The following table summarizes representative conditions for these transformations as applied to electron-deficient benzaldehydes.

| Transformation | Catalyst System | Transient Directing Group | Reagent/Oxidant | Typical Product | Reference |

| ortho-Hydroxylation | Pd(OAc)₂ | 4-Chloroanthranilic acid | 1-Fluoro-2,4,6-trimethylpyridnium triflate / p-TsOH | 2-Hydroxy-4-(trifluoroacetyl)benzaldehyde | acs.org |

| ortho-Fluorination | Pd(OAc)₂ | Orthanilic acid | 1-Fluoro-2,4,6-trimethylpyridinium triflate | 2-Fluoro-4-(trifluoroacetyl)benzaldehyde | nih.govprinceton.edu |

Applications of 4 Trifluoroacetyl Benzaldehyde As a Strategic Building Block in Complex Molecule Synthesis

Precursor for Fluorinated Heterocycles

The unique structure of 4-(Trifluoroacetyl)benzaldehyde makes it an ideal starting material for the synthesis of various fluorinated heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group often enhances the reactivity of the molecule and imparts unique properties to the resulting heterocycles, which are of significant interest in medicinal and materials chemistry.

Synthesis of Fluorinated Hexahydroquinolines and Acridinediones

This compound serves as a key component in multicomponent reactions for the synthesis of complex heterocyclic systems. For instance, it can be utilized in Hantzsch-type reactions to produce fluorinated hexahydroquinoline derivatives. In a one-pot synthesis, this compound can be condensed with a β-ketoester, a dimedone derivative, and an ammonium (B1175870) salt to construct the hexahydroquinoline core.

Similarly, this benzaldehyde (B42025) derivative is employed in the synthesis of acridinediones. The reaction typically involves the condensation of two equivalents of a 1,3-cyclohexanedione (B196179) derivative with one equivalent of this compound in the presence of an ammonium source. These reactions are often carried out in green solvents like trifluoroethanol, which can promote the reaction and lead to high yields of the desired products. tnstate.edu

Table 1: Synthesis of Fluorinated Heterocycles from this compound Analogs

| Product Type | Reactants | Catalyst/Solvent | Key Features |

| Hexahydroquinolines | 5-Trifluoromethyl-1,3-cyclohexanedione, methylacetoacetate, substituted benzaldehyde, ammonium acetate | Trifluoroethanol | Unsymmetric Hantzsch reaction, high yields, short reaction times. tnstate.edu |

| Acridinediones | 5-(Trifluoromethyl)-1,3-cyclohexanedione, substituted aldehyde, ammonium acetate | Trifluoroethanol | One-pot synthesis, mild conditions, easy product isolation. tnstate.edu |

Construction of Trifluoromethyl-Substituted Pyrimidines and Azoles

The reactivity of this compound extends to the synthesis of various trifluoromethyl-substituted pyrimidines and azoles, which are important scaffolds in medicinal chemistry.

Pyrimidines: Trifluoromethylated pyrimidine (B1678525) derivatives can be synthesized from precursors derived from trifluoroacetic acid, a related building block. mdpi.com For example, ethyl trifluoroacetoacetate can be used as a starting material to construct the pyrimidine ring through a series of reactions involving condensation with a urea (B33335) or thiourea (B124793) derivative. nih.gov While direct use of this compound in this specific synthesis is less common, its structural motif is relevant to the broader class of trifluoromethyl-containing building blocks used for pyrimidine synthesis. nih.gov

Azoles: this compound is a valuable precursor for trifluoromethyl-substituted azoles such as imidazoles and triazoles. For instance, 5-(trifluoroacetyl)imidazoles can be prepared through aza-Michael initiated ring closure reactions. researchgate.net This involves the reaction of a trifluoromethyl(α-bromoalkenyl)ketone, which can be derived from a trifluoroacetyl precursor, with a benzimidamide. researchgate.net Furthermore, trifluoromethyl-substituted 1,2,4-triazoles can be synthesized via multi-component reactions involving trifluoroacetimidoyl chlorides and hydrazine (B178648) hydrate, with the trifluoroacetyl group being a key synthon. nih.gov The synthesis of 1,2,3-triazoles bearing a trifluoromethyl group often utilizes click chemistry, reacting trifluoromethylated alkynes with azides. nih.gov

Role in Asymmetric Synthesis

The electrophilic nature of the carbonyl groups in this compound allows it to participate in various asymmetric transformations, leading to the formation of chiral molecules with high enantioselectivity.

Stereoselective Transformations (e.g., asymmetric synthesis of alcohols, aldol (B89426) reactions)

Asymmetric Synthesis of Alcohols: The reduction of the ketone in this compound can be achieved with high stereoselectivity using chiral catalysts or reagents. This leads to the formation of enantioenriched α-trifluoromethyl-substituted benzylic alcohols, which are valuable chiral building blocks. nih.gov Methods such as nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions of related bisfunctionalized electrophiles have been developed for the synthesis of such chiral alcohols. nih.gov

Aldol Reactions: this compound can act as an electrophile in asymmetric aldol reactions. Organocatalysts, such as proline and its derivatives, have been shown to catalyze the reaction between ketones and aldehydes like this compound, yielding chiral aldol adducts with good enantiomeric excess. nih.govnih.govwikipedia.orgcapes.gov.brcapes.gov.br These reactions are often highly chemoselective, favoring the aldol addition over other potential side reactions. nih.gov The use of deep eutectic solvents has been shown to enhance the efficiency and sustainability of these transformations. nih.gov

Table 2: Asymmetric Reactions Involving Benzaldehyde Derivatives

| Reaction Type | Catalyst/Reagent | Key Outcome |

| Asymmetric Aldol Reaction | O-t-Bu-L-threonine | Highly chemo- and enantioselective aldol reaction in water-based mediums. nih.gov |

| Asymmetric Aldol Reaction | (4R)-4-(beta-Naphthalenyl)methoxy-(S)-proline | Good yields and high enantiomeric excess for aldol adducts. nih.gov |

| Asymmetric Dihydroxylation | Sharpless Ligands | Key step in the enantioselective synthesis of anti-4,4,4-trifluorothreonine. nih.gov |

Intermediate for Fluorinated Alkenes and Styrenes

This compound is a useful intermediate for the synthesis of various fluorinated unsaturated compounds, including α-trifluoromethylstyrene derivatives.

Synthesis of α-Trifluoromethylstyrene Derivatives

The conversion of the trifluoroacetyl group in this compound into a trifluoromethyl-substituted double bond can be achieved through various olefination reactions. For example, a Wittig-type reaction with a suitable phosphorus ylide can be employed to introduce the methylene (B1212753) group, forming the desired α-trifluoromethylstyrene. Alternatively, other olefination protocols can be utilized to access these valuable monomers and synthetic intermediates. These styrene (B11656) derivatives are important precursors for fluorinated polymers and can also be used in various cycloaddition and other addition reactions to build more complex molecular architectures.

Contributions to Complex Organic Scaffold Construction

The construction of complex molecular frameworks is a cornerstone of modern medicinal and materials chemistry. Strategic building blocks, possessing versatile functional groups, are essential in the efficient assembly of these intricate structures. While the dual reactivity of this compound—the aldehyde handle for condensation reactions and the trifluoroacetyl group for introducing fluorine—positions it as a potentially valuable synthon, its documented contributions in specific synthetic strategies are not widely reported.

Derivatization to Hydrazide-Hydrazones

The reaction of an aldehyde with a hydrazide to form a hydrazide-hydrazone is a common and powerful tool for creating complex molecules with diverse biological activities. This reaction typically involves the condensation of a carbonyl group with the hydrazine moiety.

In the context of this compound, one would anticipate a reaction between its aldehyde group and a suitable hydrazide. However, a thorough search of scientific databases does not yield specific studies detailing the synthesis and characterization of hydrazide-hydrazones derived directly from this compound.

While the literature describes the synthesis of hydrazones from the related compound, 4-(trifluoromethyl)benzohydrazide nih.govnih.gov, this represents a different synthetic pathway where the hydrazide is the core scaffold, which is then reacted with various aldehydes. The specific use of this compound as the aldehyde component in such reactions to form a defined hydrazide-hydrazone structure is not a prominent feature in the available research. The electrophilicity of the trifluoroacetyl ketone might lead to competing reactions or influence the reactivity of the aldehyde group in unforeseen ways, potentially complicating such transformations.

Advanced Characterization and Computational Analysis of 4 Trifluoroacetyl Benzaldehyde

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-(Trifluoroacetyl)benzaldehyde.

High-Resolution Mass Spectrometry and Chromatographic Coupling (LC-MS, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. researchgate.netjocpr.com In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This ionization process can cause the molecule to fragment in a predictable manner.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (174.12 g/mol ). nih.govsigmaaldrich.com Common fragmentation patterns for benzaldehydes involve the loss of a hydrogen atom (M-1), a formyl group (CHO, M-29), or carbon monoxide (CO, M-28). libretexts.orgdocbrown.info For this compound, specific fragmentation would also involve the trifluoroacetyl group. The high resolution capabilities of modern mass spectrometers allow for the determination of the exact mass of the fragments, which aids in confirming their elemental composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or when analyzing complex mixtures. nih.gov In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 174 | [C₈H₅F₃O]⁺ | Molecular Ion |

| 173 | [C₈H₄F₃O]⁺ | Loss of H |

| 145 | [C₇H₄F₃]⁺ | Loss of CHO |

| 125 | [C₇H₄FO]⁺ | Rearrangement and loss of CF₂ |

| 97 | [C₄H₂F₃]⁺ | Fragmentation of the trifluoroacetyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton would appear as a singlet at a downfield chemical shift, typically around 10.0 ppm. The aromatic protons would appear as a set of doublets in the aromatic region (around 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Key signals would include the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the trifluoroacetyl group, and the aromatic carbons. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound would exhibit a single sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak, typically in the range of -60 to -80 ppm (relative to CFCl₃), is sensitive to the electronic environment of the trifluoromethyl group. rsc.orgdovepress.comresearchgate.net

Table 2: Typical NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.1 | Singlet | Aldehydic H |

| ¹H | ~8.0 | Doublet | Aromatic H (ortho to CHO) |

| ¹H | ~7.8 | Doublet | Aromatic H (ortho to COCF₃) |

| ¹³C | ~191 | Singlet | Aldehydic C=O |

| ¹³C | ~138 | Singlet | Aromatic C (ipso to CHO) |

| ¹³C | ~135 (q) | Quartet | Aromatic C (ipso to COCF₃) |

| ¹³C | ~130 | Singlet | Aromatic CH (ortho to CHO) |

| ¹³C | ~126 (q) | Quartet | Aromatic CH (ortho to COCF₃) |

| ¹³C | ~117 (q) | Quartet | CF₃ |

| ¹⁹F | ~ -63 | Singlet | CF₃ |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the trifluoroacetyl ketone. chemicalbook.comdocbrown.info The aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹. docbrown.infovscht.cz The ketone C=O stretch is expected at a slightly higher wavenumber. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850-2750 | Medium |

| Aldehyde C=O Stretch | 1710-1690 | Strong |

| Ketone C=O Stretch | 1720-1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1300-1100 | Very Strong |

X-ray Photoelectron Spectroscopy (XPS) for Reactivity Insights

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms in a molecule. While not as commonly used for routine characterization of small molecules as NMR or MS, it can offer insights into the electronic environment of the atoms, which relates to reactivity. For this compound, XPS could be used to probe the core level binding energies of the C 1s, O 1s, and F 1s electrons. The binding energies of the carbon atoms in the carbonyl groups and the trifluoromethyl group would be shifted to higher values compared to the aromatic ring carbons due to the electron-withdrawing effects of the oxygen and fluorine atoms. These shifts can be correlated with the partial charges on the atoms and provide an experimental measure of the electrophilicity of the carbonyl carbons, which is a key factor in the compound's reactivity.

Theoretical and Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of molecules. conicet.gov.ar

Density Functional Theory (DFT) for Mechanistic Insights and Electronic Properties

DFT calculations can be used to predict a wide range of properties of this compound, including its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net

By calculating the energies of reactants, transition states, and products, DFT can be used to model reaction mechanisms involving this compound, providing insights into reaction pathways and activation barriers. nih.govcanterbury.ac.uk For example, the nucleophilic attack on the carbonyl carbons can be modeled to understand the regioselectivity of reactions.

The calculated electronic properties, such as the electrostatic potential map, can visualize the electron-rich and electron-poor regions of the molecule, further explaining its reactivity. The electron-withdrawing nature of both the aldehyde and trifluoroacetyl groups significantly influences the electronic distribution in the aromatic ring.

Table 4: Computationally Predicted Properties of this compound (Illustrative)

| Property | Predicted Value |

| Dipole Moment | ~3.5 D |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Molecular Modeling and Reactivity Predictions

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound. Through molecular modeling, researchers can predict its three-dimensional structure, electronic landscape, and reactivity patterns, offering insights that complement experimental findings. While specific, dedicated computational studies on this compound are not extensively available in the public domain, its structure allows for well-founded predictions based on the established principles of physical organic chemistry and computational analysis of analogous compounds.

The key to understanding the reactivity of this compound lies in the potent electron-withdrawing nature of the trifluoroacetyl group (-COCF₃). This group, positioned para to the aldehyde function (-CHO), profoundly influences the electronic distribution across the entire molecule. The trifluoromethyl component (-CF₃) is one of the most powerful electron-withdrawing groups in organic chemistry, and its attachment to a carbonyl group further enhances this effect. Consequently, the trifluoroacetyl group strongly deactivates the benzene ring towards electrophilic substitution and significantly increases the electrophilicity of the carbonyl carbons.

Theoretical Molecular Geometry

The optimized geometry of this compound would be predicted to be largely planar, with the benzene ring and the two carbonyl groups lying in or close to the same plane to maximize conjugation. The bond lengths and angles would reflect the electronic demands of the substituents. For instance, the carbon-carbon bonds within the aromatic ring would exhibit some degree of alternation due to the influence of the powerful electron-withdrawing trifluoroacetyl group.

Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is often rationalized by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For this compound, the strong electron-withdrawing nature of the trifluoroacetyl group is expected to significantly lower the energy of both the HOMO and the LUMO compared to benzaldehyde (B42025) itself. A lower LUMO energy signifies a more electrophilic molecule, more susceptible to nucleophilic attack. This is a key feature of this compound.

While specific calculated values for this compound are not readily found, we can infer its properties by comparing it to related molecules. For example, studies on benzaldehydes with other electron-withdrawing groups demonstrate this trend. The introduction of a nitro group (a strong electron-withdrawing group) at the para position of benzaldehyde, for instance, lowers the LUMO energy and increases the molecule's reactivity towards nucleophiles. Similarly, theoretical studies on aromatic ketones highlight the influence of substituents on their electronic properties.

Below is a table with hypothetical, yet illustrative, computational data for a closely related compound, 4-acetylbenzaldehyde, to provide a comparative context for the expected electronic properties of this compound. The presence of the three fluorine atoms in the acetyl group of the target compound would be expected to further lower these energy values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.8 | -1.9 | 4.9 |

| 4-Acetylbenzaldehyde (Illustrative) | -7.2 | -2.3 | 4.9 |

| This compound (Predicted Trend) | Lower | Significantly Lower | Smaller |

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) denote areas of low electron density, which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show highly positive (blue) regions around the carbonyl carbons of both the aldehyde and the trifluoroacetyl groups. This indicates that both sites are highly electrophilic and are the primary targets for nucleophiles. The oxygen atoms of both carbonyl groups would exhibit negative potential (red), highlighting their nucleophilic character. The benzene ring, being electron-deficient due to the two withdrawing groups, would show a less negative (or even slightly positive) potential compared to unsubstituted benzene.

Reactivity Predictions

Based on the molecular modeling considerations, the following reactivity patterns for this compound can be predicted:

Nucleophilic Addition: The aldehyde and the ketone carbonyl groups are both highly activated towards nucleophilic attack. The aldehyde is generally more reactive than the ketone, but the extreme electron-withdrawing effect of the trifluoromethyl group makes the ketone also a very favorable site for nucleophilic addition.

Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated towards electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any substitution would be directed to the meta positions relative to both the aldehyde and trifluoroacetyl groups, as these positions are the least deactivated.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid. Both the aldehyde and ketone functionalities can be reduced to the corresponding alcohols.

The computational analysis, even when inferred from related structures, provides a robust framework for understanding and predicting the chemical behavior of this compound.

Future Prospects and Research Frontiers Involving 4 Trifluoroacetyl Benzaldehyde

Innovations in Green Chemistry and Sustainable Synthesis

The synthesis of organofluorine compounds, including trifluoroacetylated aromatics, has traditionally relied on methods that often involve harsh conditions and hazardous reagents. The drive towards green chemistry is revolutionizing this field, with new methodologies focusing on energy efficiency, waste reduction, and the use of environmentally benign materials.

Recent research highlights a significant shift towards photocatalytic and electrochemical methods, which utilize light and electricity, respectively, as clean energy sources to drive chemical transformations. google.comnih.gov One of the most promising green approaches is the use of trifluoroacetic acid (TFA) as a cost-effective, stable, and low-toxicity source for the trifluoromethyl group. google.comnih.govwikipedia.org However, the high oxidation potential of TFA presents a significant challenge. nih.govresearchgate.net

To overcome this, novel electrophotochemical strategies have been developed. These methods enable the catalyst- and oxidant-free trifluoromethylation of arenes by selectively oxidizing TFA to generate trifluoromethyl radicals via decarboxylation. nih.govsigmaaldrich.comsigmaaldrich.com This approach is not only more sustainable but also shows improved chemoselectivity due to light irradiation, opening new avenues for synthesizing complex fluorinated molecules under mild conditions. nih.govnih.gov

Another significant advancement in sustainable synthesis is the utilization of fluoroform (HCF₃), an industrial byproduct of polytetrafluoroethylene manufacturing. wikipedia.orggoogle.com This turns a potent greenhouse gas into an economical feedstock for trifluoromethylation. chemicalbook.com Researchers have developed DMF-free systems, such as a combination of potassium hexamethyldisilazide (KHMDS) and triglyme (B29127), to effectively perform nucleophilic trifluoromethylation of esters to produce trifluoromethyl ketones. wikipedia.orgchemicalbook.com These methods avoid the use of toxic solvents and operate under milder conditions than traditional protocols. chemicalbook.com Furthermore, solvent-free Knoevenagel condensations involving fluorinated benzaldehydes and malononitrile (B47326) demonstrate the potential of mechanochemistry to create highly crystalline products without the need for solvents or catalysts, further enhancing the environmental credentials of these synthetic routes. researchgate.net

| Green Synthesis Method | Key Features | Relevant Precursors/Reagents |

| Electrophotochemistry | Catalyst- and oxidant-free; uses light and electricity. nih.govsigmaaldrich.com | Trifluoroacetic acid (TFA) nih.govnih.gov |

| Photocatalysis | Visible-light-driven; mild reaction conditions. google.comwikipedia.org | Trifluoroacetic acid (TFA), TFA derivatives wikipedia.orgresearchgate.net |

| Nucleophilic Trifluoromethylation | Utilizes industrial byproducts; DMF-free systems. wikipedia.orgchemicalbook.com | Fluoroform (HCF₃), KHMDS, triglyme wikipedia.orgchemicalbook.com |

| Mechanochemistry | Solvent- and catalyst-free reactions. researchgate.net | Fluorinated benzaldehydes, malononitrile researchgate.net |

Development of Novel Catalytic Systems for Functionalization

The dual reactivity of 4-(Trifluoroacetyl)benzaldehyde makes it an ideal substrate for advanced catalytic functionalization. Novel catalytic systems, primarily based on transition metals like palladium, copper, and rhodium, are being developed to selectively modify its structure, paving the way for the synthesis of complex molecules.

Palladium-catalyzed reactions are central to the functionalization of arenes. C-H bond activation, a process that directly converts C-H bonds into new chemical bonds, is a powerful tool for molecular engineering. sigmaaldrich.com Palladium catalysts are used to achieve C-H trifluoromethylthiolation and to construct stereoselectively trifluoromethylated 1,3-butadienes from acrylamides. prepchem.com The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is also prominent. Readily available, air-stable palladium catalysts enable the coupling of aryl boronic acids with substrates like α-(trifluoromethyl)benzyl tosylates, demonstrating the crucial role of the CF₃ group in promoting these transformations. acs.orgnih.gov Advanced Buchwald precatalysts (e.g., G3 and G4) offer enhanced stability and activity for a broad scope of cross-coupling reactions, including those involving challenging substrates. mdpi.com

Copper-catalyzed systems are particularly important for trifluoromethylation. wikipedia.org While direct copper oxidative addition to organohalides is challenging, dual copper/photoredox catalytic systems have emerged that enable the cross-coupling of alkyl bromides with trifluoromethyl groups at room temperature. google.comwikipedia.org These methods can tolerate a wide range of functional groups, including anilines and various heterocycles. google.com Furthermore, copper catalysts are effective in the trifluoromethylation of unactivated olefins and terminal alkenes through allylic C-H bond activation, a mechanistically unique approach. researchgate.netacs.org

Rhodium-catalyzed reactions offer unique pathways for functionalization. Rhodium complexes have been shown to catalyze the oxy-aminofluorination of diazoketones and the activation of C-H bonds in aldehydes for transfer hydroformylation. google.comnih.gov These catalysts can also mediate the conversion of C-F bonds in fluorobenzenes to C-S bonds, highlighting their utility in transforming highly stable bonds. nih.gov

| Catalyst System | Type of Functionalization | Key Features |

| Palladium | C-H Activation, Suzuki-Miyaura Coupling sigmaaldrich.comacs.org | High selectivity, broad substrate scope, use of stable precatalysts. prepchem.commdpi.com |

| Copper | Trifluoromethylation, Cross-Coupling wikipedia.orgresearchgate.net | Dual photoredox systems, C-H activation of alkenes. google.comacs.org |

| Rhodium | C-H Activation, C-F Bond Conversion nih.govnih.gov | Multicomponent reactions, transfer hydroformylation. google.com |

Expansion into Materials Science and Advanced Functional Molecules

The unique electronic properties conferred by the trifluoroacetyl group, combined with the reactive aldehyde handle, make this compound a valuable precursor for a new generation of materials and advanced functional molecules.

In materials science, fluorinated benzaldehydes are utilized as precursors for a variety of functional materials, including dyestuffs, polymer additives, and liquid crystals. google.com The incorporation of fluorine can significantly enhance properties such as thermal stability, metabolic stability, and cell membrane permeability in the final product. acs.org For instance, novel reactive dyes containing acyl fluoride (B91410) groups have been synthesized for the salt-free dyeing of cotton, forming covalent bonds with the fabric fibers. nih.govmdpi.com Similarly, fluorinated compounds are used to create functionalized indolizines, which are important in the development of fluorescent materials. acs.org

The aldehyde group of this compound readily undergoes condensation reactions, particularly with amines, to form Schiff bases. wikipedia.orgwikipedia.org These Schiff base ligands are versatile building blocks in coordination chemistry and can form stable complexes with various metals. wikipedia.org This reactivity allows for the construction of complex supramolecular structures and functional metal-organic frameworks. The condensation of 4-(trifluoromethyl)benzaldehyde (B58038) with ethylenediamine, for example, produces a diimine ligand that is a fundamental component in coordination chemistry. wikipedia.org

Furthermore, this compound serves as a starting point for synthesizing complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. For example, fluorinated benzaldehydes are key reactants in the multi-step synthesis of functionalized thioxanthenes through intramolecular Friedel–Crafts reactions. acs.org The confluence of 1,2,3-triazole motifs with organofluorine substituents is another burgeoning area, leading to molecules with enhanced functionality for diverse applications. rsc.orgrsc.org

| Application Area | Resulting Molecules/Materials | Key Synthetic Reactions |

| Functional Dyes | Reactive dyes, fluorescent materials. nih.govacs.org | Diazotization, coupling reactions. mdpi.com |

| Coordination Chemistry | Schiff base ligands, metal complexes. wikipedia.orgwikipedia.org | Condensation with amines. wikipedia.org |

| Advanced Heterocycles | Thioxanthenes, indolizines, triazoles. acs.orgacs.orgrsc.org | Intramolecular Friedel–Crafts, cycloadditions. acs.orgrsc.org |

| Material Precursors | Polymer additives, liquid crystals. google.comgoogle.com | Formylation, halogen-exchange reactions. google.com |

Q & A

Basic: What are the standard synthetic routes for 4-(Trifluoroacetyl)benzaldehyde, and what analytical methods validate its purity?

Answer:

this compound is typically synthesized via acylative substitution reactions . A common approach involves reacting benzaldehyde derivatives with trifluoroacetyl chloride under Friedel-Crafts conditions or using palladium-catalyzed cross-coupling for regioselective acylation . For purity validation, HPLC-UV with derivatization agents (e.g., 4-(diethylamino)benzaldehyde) under acidic conditions ensures quantitative analysis, as demonstrated in analogous benzaldehyde derivatization studies . NMR spectroscopy (particularly and ) is critical for structural confirmation, as the trifluoroacetyl group produces distinct splitting patterns and deshielded aldehyde protons .

Advanced: How does the electron-withdrawing trifluoroacetyl group influence reaction kinetics in asymmetric alcohol synthesis?

Answer:

The trifluoroacetyl group significantly alters reaction dynamics due to its strong electron-withdrawing nature. In asymmetric alcohol synthesis (e.g., via organocatalytic aldol reactions), this group increases electrophilicity at the aldehyde carbon, accelerating nucleophilic attack but potentially reducing enantioselectivity. Researchers should optimize catalysts (e.g., proline derivatives) and reaction temperatures to balance rate and stereochemical outcomes. Kinetic studies using stopped-flow NMR or chiral HPLC are recommended to monitor intermediate formation and enantiomeric excess .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

This compound serves as a precursor for bioactive molecules , particularly in synthesizing N,N'-(arylmethylene)bisamides with cytotoxic properties. Its trifluoroacetyl group enhances metabolic stability and membrane permeability, making it valuable in anticancer agent development. Methodologically, condensation reactions with amines or hydrazides under acidic reflux (e.g., ethanol/HCl) yield these derivatives, followed by cytotoxicity screening via MTT assays .

Advanced: How can researchers resolve contradictions in reactivity data during Wittig reactions involving this compound?

Answer:

Discrepancies in Wittig reaction outcomes (e.g., unexpected byproducts or low yields) often stem from the trifluoroacetyl group's steric and electronic effects . To address this:

- Use bulky ylides (e.g., stabilized Wittig reagents) to mitigate undesired side reactions.

- Employ DFT calculations to model transition states and predict regioselectivity.

- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize charged intermediates.

Contradictory data should be cross-validated using GC-MS for byproduct identification and kinetic isotope effects to probe mechanistic pathways .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR : Confirms the aldehyde C=O stretch (~1700 cm) and trifluoroacetyl C=O (~1670 cm).

- NMR : The aldehyde proton appears as a singlet at δ 10.0–10.5 ppm, while aromatic protons show splitting patterns dependent on substituent orientation.

- NMR : A singlet near δ -60 to -70 ppm confirms the CF group .

Advanced: What strategies improve the yield of this compound in large-scale syntheses?

Answer:

- Catalyst optimization : Use Pd(OAc) with ligands (e.g., XPhos) to enhance cross-coupling efficiency .

- In situ derivatization : Trap the aldehyde as a stable imine during synthesis to prevent oxidation.

- Flow chemistry : Continuous reactors minimize side reactions and improve heat management.

Yield improvements should be validated via HPLC-mass spectrometry and elemental analysis .

Basic: How does the trifluoroacetyl group impact the compound’s solubility and stability?

Answer:

The hydrophobic CF group reduces aqueous solubility but enhances lipid solubility, making it suitable for organic-phase reactions. Stability concerns include:

- Aldehyde oxidation : Store under inert atmosphere (argon) with antioxidants (e.g., BHT).

- Hydrolysis : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DCM).

Solubility profiles can be quantified via shake-flask methods and DSC for thermal stability .

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Answer:

- Docking studies : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity.

- MD simulations : Assess conformational stability in solution.

Validate predictions with X-ray crystallography (SHELX programs for structure refinement) and SPR for binding kinetics .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with sodium bisulfite and adsorb with vermiculite.

Refer to CAS 869875-89-8 -specific SDS for disposal guidelines .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

- Batch variability : Standardize synthesis protocols (e.g., column chromatography for purity >98%).

- Assay conditions : Use serum-free media to prevent protein binding artifacts.

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

Reproducibility is enhanced by blinded triplicate experiments and orthogonal assays (e.g., apoptosis flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.